Cas no 65130-18-9 (Pyridine, 4-(3-nitrophenyl)-2,6-diphenyl-)

Pyridine, 4-(3-nitrophenyl)-2,6-diphenyl- 化学的及び物理的性質
名前と識別子
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- Pyridine, 4-(3-nitrophenyl)-2,6-diphenyl-
- 4-(3-Nitrophenyl)-2,6-diphenylpyridine
- 65130-18-9
- 4-(3-nitrophenyl)-2,6-diphenylpyridine
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- インチ: InChI=1S/C23H16N2O2/c26-25(27)21-13-7-12-19(14-21)20-15-22(17-8-3-1-4-9-17)24-23(16-20)18-10-5-2-6-11-18/h1-16H
- InChIKey: MQXKTOQSYOFGEW-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 352.121177757Da
- どういたいしつりょう: 352.121177757Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 3
- 複雑さ: 453
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.1
- トポロジー分子極性表面積: 58.7Ų
Pyridine, 4-(3-nitrophenyl)-2,6-diphenyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1259009-1mg |
4-(3-Nitrophenyl)-2,6-diphenylpyridine |
65130-18-9 | 98% | 1mg |
$1090 | 2025-02-26 | |
eNovation Chemicals LLC | Y1259009-1mg |
4-(3-Nitrophenyl)-2,6-diphenylpyridine |
65130-18-9 | 98% | 1mg |
$1090 | 2025-02-20 | |
eNovation Chemicals LLC | Y1259009-1mg |
4-(3-Nitrophenyl)-2,6-diphenylpyridine |
65130-18-9 | 98% | 1mg |
$1030 | 2024-06-05 | |
1PlusChem | 1P01EX97-1mg |
4-(3-Nitrophenyl)-2,6-diphenylpyridine |
65130-18-9 | 98% | 1mg |
$671.00 | 2024-04-22 | |
A2B Chem LLC | AX75099-1mg |
4-(3-Nitrophenyl)-2,6-diphenylpyridine |
65130-18-9 | 98% | 1mg |
$595.00 | 2024-04-19 |
Pyridine, 4-(3-nitrophenyl)-2,6-diphenyl- 関連文献
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Chieh-Kai Chan,Yi-Hsiu Chung,Cheng-Chung Wang RSC Adv. 2022 12 27281
Pyridine, 4-(3-nitrophenyl)-2,6-diphenyl-に関する追加情報
Pyridine, 4-(3-nitrophenyl)-2,6-diphenyl- (CAS No. 65130-18-9): A Comprehensive Overview
Pyridine, 4-(3-nitrophenyl)-2,6-diphenyl-, with the chemical formula C21H〈sup>15N2O2, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number CAS No. 65130-18-9, is a derivative of pyridine and features a nitrophenyl group at the 4-position, flanked by two phenyl groups at the 2 and 6 positions. Its unique structural configuration makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The synthesis of Pyridine, 4-(3-nitrophenyl)-2,6-diphenyl- involves multi-step organic reactions that highlight the compound's complexity and the precision required in its preparation. The process typically begins with the nitration of a suitable precursor to introduce the nitro group, followed by selective functionalization to attach the phenyl groups at the desired positions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance yield and purity, underscoring the compound's importance in modern synthetic chemistry.
In recent years, Pyridine, 4-(3-nitrophenyl)-2,6-diphenyl- has been explored for its potential applications in medicinal chemistry. Its structural motifs are reminiscent of several known bioactive compounds, suggesting that it may serve as a lead molecule for drug discovery. Specifically, the presence of a nitro group can be exploited for its reactivity in further derivatization, allowing chemists to tailor the compound's properties for specific therapeutic targets.
One of the most promising areas of research involving Pyridine, 4-(3-nitrophenyl)-2,6-diphenyl- is its role as a precursor in the development of novel anticancer agents. Studies have shown that nitroaromatic compounds can exhibit significant cytotoxic effects on various cancer cell lines. The dual functionality of this compound—combining both electron-withdrawing and electron-donating groups—makes it an intriguing candidate for modulating biological pathways involved in cancer progression. Researchers have hypothesized that modifications to its structure could enhance its potency while minimizing side effects.
The pharmacological profile of Pyridine, 4-(3-nitrophenyl)-2,6-diphenyl- has been investigated through both in vitro and in vivo studies. Initial assays have revealed that it demonstrates moderate activity against certain cancer cell lines, suggesting potential therapeutic value. Furthermore, its stability under various conditions makes it a suitable candidate for further development into a drug candidate. However, more extensive studies are needed to fully elucidate its mechanism of action and to identify any potential toxicities.
The chemical properties of this compound also make it useful in material science applications. For instance, its aromatic structure and electronic distribution could be leveraged in the design of organic semiconductors or ligands for metal-organic frameworks (MOFs). These materials are increasingly relevant in areas such as catalysis and gas storage due to their tunable properties and high surface areas.
In conclusion, Pyridine, 4-(3-nitrophenyl)-2,6-diphenyl-, identified by its CAS number CAS No. 65130-18-9, is a versatile compound with significant potential in both pharmaceutical and material science research. Its unique structural features and reactivity make it an attractive scaffold for developing new drugs and advanced materials. As research continues to uncover new applications for this compound, its importance is likely to grow within the scientific community.
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